2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
Overview
Description
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide is an organic compound with the molecular formula C7H7NO2S. It is a white crystalline powder that is soluble in ethanol, ether, and chloroform, and slightly soluble in acids . This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, leading to a range of biological activities .
Mode of Action
It has been suggested that the compound may undergo a three-component reaction involving 2-ethynylbenzenesulfonamides, dabco-bis (sulfur dioxide), and aryldiazonium tetrafluoroborates . This reaction could lead to the formation of sulfonated benzosultams .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solid physical form, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It has been noted that the compound is stable to air and moisture across a broad range of temperatures .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and cellular detoxification processes . The compound’s sulfonamide group allows it to form stable complexes with metal ions, which can inhibit or activate certain enzymatic activities. For instance, it can inhibit the activity of metalloproteases, which are enzymes that require metal ions for their catalytic function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate the expression of genes related to antioxidant defenses, leading to increased production of protective enzymes such as superoxide dismutase and catalase . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function . The compound’s ability to chelate metal ions is crucial for its inhibitory effects on metalloproteases . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxification enzymes . These adaptive responses can mitigate the compound’s initial effects, highlighting the importance of considering temporal dynamics in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects by enhancing antioxidant defenses and reducing inflammation . At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and interfere with critical cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites . The compound’s interactions with metabolic enzymes highlight its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that can sequester the compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various organelles, including the mitochondria and endoplasmic reticulum . Its localization is often directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . The compound’s presence in these organelles allows it to directly influence key cellular processes, such as energy production and protein folding .
Preparation Methods
The synthesis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide can be achieved through several methods. One common method involves the hydrogenation reduction of benzoisothiazolone . The synthetic route typically includes the introduction of the thiazole ring, followed by oxidation and reduction steps. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonated derivatives.
Reduction: It can be reduced to form different benzoisothiazole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include sulfur dioxide, aryldiazonium tetrafluoroborates, and DABCO-bis (sulfur dioxide) . The major products formed from these reactions are sulfonated benzosultams and other benzoisothiazole derivatives.
Scientific Research Applications
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide has significant applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide can be compared with other similar compounds, such as:
- 3-Oxo-2,3-dihydrobenzo[d]isothiazole-1,1-dioxide
- 1,2-Benzisothiazole-3(2H)-one-1,1-dioxide
- 3-Oxo-2,3-dihydrobenzo[d]isothiazole-1,1-dioxide
These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYVHZKTSVDMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239477 | |
Record name | 1,2-Benzoisothiazoline 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936-16-3 | |
Record name | 1,2-Benzoisothiazoline 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 936-16-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzoisothiazoline 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BENZISOTHIAZOLINE 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLO53QJF59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of benzosultams that influence their reactivity in cycloaddition reactions?
A1: Benzosultams possess a cyclic sulfonamide moiety fused to a benzene ring. Research shows that the nitrogen atom of the sulfonamide can be substituted with various aryl groups, introducing a potential for atropisomerism – restricted rotation around the N-aryl bond []. This atropisomerism can create distinct faces on the benzosultam molecule, impacting its reactivity in cycloaddition reactions like those with benzonitrile oxide. The steric hindrance from the aryl group on a particular face can lead to significant facial selectivity in the formation of cycloaddition products [].
Q2: How can benzosultams be synthesized using radical chemistry?
A2: One efficient synthetic route utilizes a three-component reaction involving 2-ethynylbenzenesulfonamides, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates []. This process generates 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. The mechanism involves the formation of an arylsulfonyl radical via the addition of an aryl radical to sulfur dioxide. A subsequent single-electron transfer event, facilitated by DABCO, is crucial for the final product formation [].
Q3: Can benzosultams be synthesized using photochemical methods?
A3: Yes, visible light photocatalysis offers an alternative approach to synthesizing benzosultams []. By reacting 2-ethynylbenzenesulfonamides with Togni's reagent under visible light irradiation in the presence of a photocatalyst, researchers successfully produced 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides []. This method operates efficiently at room temperature and hinges on a photo-initiated trifluoromethylation step followed by C–N bond formation.
Q4: What are the potential applications of chiral benzosultam derivatives?
A4: Chiral benzosultams, specifically cyclic α-amino esters containing the benzosultam moiety, hold promise as versatile building blocks in organic synthesis []. These compounds can be synthesized with high enantioselectivity using chiral catalysts, such as copper(II) triflate-bisoxazoline complexes, in Friedel-Crafts alkylation reactions with indoles []. Their structural versatility makes them attractive for developing novel peptides, potentially leading to new therapeutics and biologically active molecules [].
Q5: How can saccharin be utilized to synthesize more complex heterocyclic systems related to benzosultams?
A5: Saccharin, a commercially available compound, can be transformed into derivatives of imidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine []. This involves a series of reactions starting with 3-(2-hydroxyethylamino)benzo[d]isothiazole 1,1-dioxide, a saccharin derivative. Treatment with thionyl chloride, followed by specific reaction conditions, can yield both the imidazo-fused and the ring-expanded thiadiazocine systems []. These transformations highlight the potential for using saccharin as a starting material for accessing diverse heterocyclic compounds related to benzosultams.
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